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Compound of Interest

Compound Name: Peptide-T

Cat. No.: B1679561

Peptide-T: An Experimental HIV Treatment Under
Scrutiny

An analysis of Phase | and Il clinical trial data for Peptide-T reveals a complex profile of a
compound that showed early promise in mitigating neurological complications of HIV but
ultimately failed to demonstrate significant efficacy in larger controlled trials. This guide
provides a detailed comparison of Peptide-T's performance against placebo and the standard
of care at the time, supported by available experimental data.

Peptide-T, an octapeptide analogue of a naturally occurring peptide, emerged in the late 1980s
and 1990s as a novel therapeutic candidate for HIV infection. Its proposed mechanism of
action centered on blocking the entry of the HIV virus into host cells by acting as an antagonist
to the CCRS5 receptor, a critical co-receptor for viral entry. This mechanism positioned it as a
potential agent to not only reduce viral load but also to alleviate the neurological complications
associated with HIV, such as cognitive impairment and painful peripheral neuropathy.

Performance in Clinical Trials: A Mixed Picture

Clinical evaluation of Peptide-T progressed through Phase | and Il trials, primarily focusing on
its safety and efficacy in treating HIV-associated cognitive impairment and painful distal
neuropathy. While early, smaller studies suggested potential benefits, larger, more rigorous
trials yielded less convincing results.
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Phase | Trials: Early Signals of Potential

An extended Phase | open-label trial investigated the effects of intravenously administered d-
ala-Peptide-T-amide (a more stable form of Peptide-T) in 14 patients with AIDS and AIDS-
Related Complex (ARC).[1] The study reported minimal toxicity and noted improvements in
cognitive and neuromotor function in patients with moderate neuropsychological impairment
when compared to control subjects.[1] Additionally, some patients experienced constitutional
benefits, including an average weight gain of 2 kg and a reported improved sense of well-
being.[1] However, the trial found no significant changes in immunologic function or antiviral
activity.[1]

Another Phase | trial focused on the safety, toxicity, and pharmacokinetics of intranasal
Peptide-T in 30 patients with AIDS or ARC. This study aimed to gather preliminary information
on the drug's ability to affect the central nervous system.

A separate dose-finding study in nine intravenous drug users with early AIDS dementia
suggested a potential dose-dependent effect, with four out of five patients on a high dose (15
mg/day) showing improved neuropsychological performance compared to those on a lower
dose (1.5 mg/day).[2]

Phase Il Trials: Challenges in Demonstrating Efficacy

The promising signals from Phase | led to larger, placebo-controlled Phase Il trials to more
definitively assess the efficacy of Peptide-T.

A significant three-site, double-blind, placebo-controlled trial evaluated intranasal Peptide-T (2
mg, three times a day for six months) for HIV-associated cognitive impairment in over 200
participants.[3] The primary outcome, a global neuropsychological score, did not show a
statistically significant difference between the Peptide-T and placebo groups.[3] However,
subgroup analyses hinted at a potential benefit for patients with more severe cognitive
impairment at baseline (global deficit score > 0.5) and those with higher CD4+ cell counts
(above 200 cells/uL).[3] In patients with more severe impairment, those treated with Peptide-T
were more likely to show overall cognitive improvement, while those on placebo were more
likely to deteriorate (P =.02).[3]

In a separate multicenter, double-blind, randomized study, intranasal Peptide-T (6 mg/day for
12 weeks) was evaluated for the treatment of painful distal symmetrical polyneuropathy
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associated with AIDS.[4] The trial, involving 81 evaluable subjects, found no significant
difference in the change in pain scores between the Peptide-T group and the placebo group (p
= 0.32).[4] Similarly, there were no significant differences in neurological examination results,
nerve conduction studies, or CD4 lymphocyte counts between the two groups.[4]

Comparison with Alternatives

The clinical trials of Peptide-T were conducted during a transformative period in HIV treatment
with the advent of Highly Active Antiretroviral Therapy (HAART) in the mid-1990s. HAART,
typically a combination of two nucleoside reverse transcriptase inhibitors (NRTIs) and a
protease inhibitor or a non-nucleoside reverse transcriptase inhibitor (NNRTI), became the
standard of care and dramatically improved prognosis and reduced the incidence of severe
HIV-associated dementia.[5][6]

The primary comparator in the major Peptide-T trials was a placebo. There is a lack of head-
to-head clinical trial data directly comparing Peptide-T with the components of HAART for
neurological indications. However, the established efficacy of HAART in controlling viral
replication and, consequently, improving neurological outcomes provides a critical benchmark
against which the modest and often non-significant effects of Peptide-T must be viewed. For
painful HIV-related neuropathy, various symptomatic treatments were and continue to be used,
including antidepressants and anticonvulsants, though with varying degrees of success.

Quantitative Data Summary
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Experimental Protocols
Key Methodologies from Clinical Trials

Phase Il Trial for HIV-Associated Cognitive Impairment:

Study Design: A 3-site, double-blind, placebo-controlled trial.

Intervention: Intranasal administration of Peptide-T at a dosage of 2 mg three times a day

for 6 months.

Participants: HIV-seropositive individuals with evidence of cognitive deficits identified by a

screening test battery. Concomitant antiretroviral therapy was permitted.

Primary Outcome Assessment: A comprehensive neuropsychological battery yielding 23
scores was administered at baseline and at the end of the study. The primary outcome was a
global neuropsychological score derived from these standardized scores. The specific tests
within the battery included assessments of various cognitive domains. While a complete list
is not readily available in all publications, neuropsychological batteries for HIV at the time
typically included tests of verbal and visual memory (e.g., WHO/UCLA Auditory Verbal
Learning Test), attention and processing speed (e.g., Trail Making Test), and executive
function.[7][8]
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Phase Il Trial for Painful Distal Neuropathy:

Study Design: A multicentered, double-blind, randomized study.
« Intervention: Intranasal administration of Peptide-T at a dosage of 6 mg/day for 12 weeks.
o Participants: Patients with AIDS and painful distal symmetrical polyneuropathy.

e Primary Outcome Assessment: The primary outcome was the change in the modified
Gracely pain score. The Gracely pain scale is a tool that assesses both the intensity and
unpleasantness of pain. The specific modifications used in this trial are not detailed in the
available abstracts.

e Secondary Outcome Assessments: Included neurological examinations, neuropsychological
and electrophysiological studies, global evaluation, and CD4 lymphocyte counts.[4]

Visualizing the Mechanism and Workflow

To better understand the context of Peptide-T's development and evaluation, the following
diagrams illustrate its proposed mechanism of action and a typical clinical trial workflow.
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Caption: Proposed mechanism of action for Peptide-T as a CCR5 antagonist to block HIV
entry.
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Caption: A generalized workflow for the Phase Il clinical trials of Peptide-T.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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